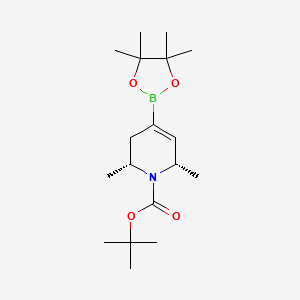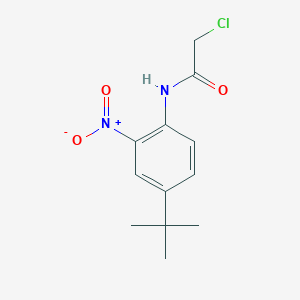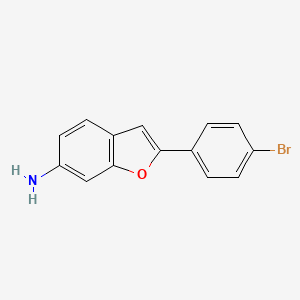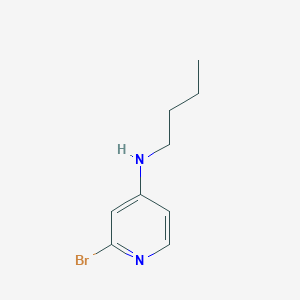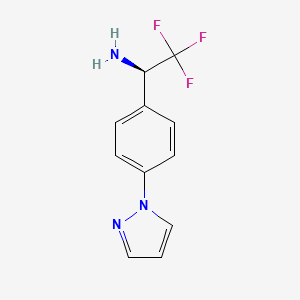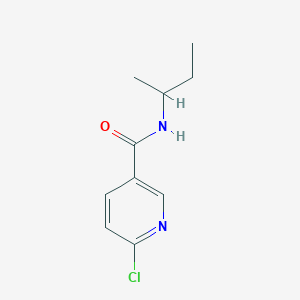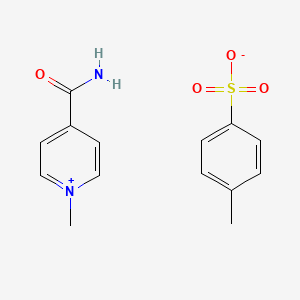
4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate is an organic compound known for its unique chemical properties and applications in various fields. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is often used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate can be synthesized through the reaction of 4-carbamoyl-1-methylpyridinium with 4-methylbenzenesulfonic acid. The reaction typically occurs under mild conditions, making it suitable for compounds with sensitive functional groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of pyridinium salts, which can be further utilized in organic synthesis and other applications .
Scientific Research Applications
4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst in chemical reactions, facilitating the conversion of substrates to products. Its molecular structure allows it to participate in various interactions, leading to its diverse applications .
Comparison with Similar Compounds
4-Carbamoyl-1-methylpyridinium 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
4-Formyl-1-methylpyridinium benzenesulfonate: This compound is also a pyridinium salt and is used for the conversion of primary amines to aldehydes and ketones.
N-alkyl DAS (4-(4-(N,N-dimethylamino)styryl)-1-alkylpyridinium benzenesulfonate): Known for its nonlinear optical properties and applications in terahertz photonics.
The uniqueness of this compound lies in its specific chemical structure and the mild conditions under which it can be used, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C14H16N2O4S |
|---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C7H8N2O.C7H8O3S/c1-9-4-2-6(3-5-9)7(8)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H-,8,10);2-5H,1H3,(H,8,9,10) |
InChI Key |
QBDGCPLJZZUPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
![6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)
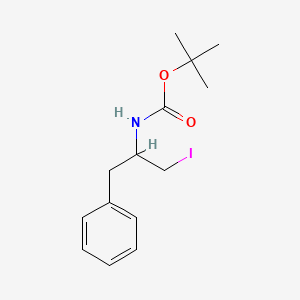
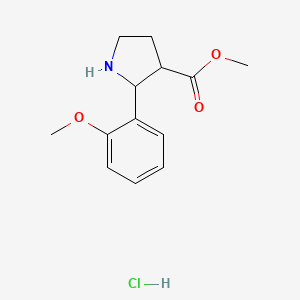
![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)
